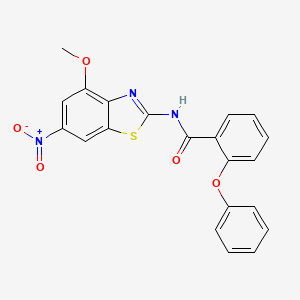

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c1-28-17-11-13(24(26)27)12-18-19(17)22-21(30-18)23-20(25)15-9-5-6-10-16(15)29-14-7-3-2-4-8-14/h2-12H,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUJORYWGRROLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

- Substituent Effects on the Benzothiazole Core: Nitro Group (Position 6): The presence of a nitro group at position 6 is shared with BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide), which demonstrated significant antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and P. aeruginosa (MIC = 6.25 µg/ml) . Similarly, Patel et al. (2010) reported that a 6-nitro substituent in 1,2,4-triazole-benzothiazole hybrids enhanced antitubercular activity against M. tuberculosis . Methoxy Group (Position 4): The methoxy group at position 4 is structurally analogous to BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide), which exhibited potent antibacterial activity (MIC = 3.125 µg/ml against E. coli) . This substituent may improve solubility and membrane penetration compared to hydrophobic groups. Phenoxybenzamide Moiety: Unlike BTC-j and BTC-r, which feature pyridine-linked acetamide groups, the phenoxybenzamide linker in the target compound may influence steric interactions with target proteins. Similar benzamide derivatives, such as those in , showed moderate to potent antibacterial activity, suggesting the benzamide group itself contributes to target binding .

Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

- Antimicrobial Spectrum : While direct MIC data for the target compound is unavailable, structurally similar compounds with nitro or methoxy groups (e.g., BTC-j and BTC-r) show potent activity against Gram-negative and Gram-positive bacteria . The nitro group may also confer antitubercular activity, as seen in Patel et al.'s study .

- Mechanistic Insights : Molecular docking studies on BTC-j and BTC-r with DNA gyrase (PDB: 3G75) revealed strong interactions with the enzyme's active site, suggesting a shared mechanism of action for nitro- and methoxy-substituted benzothiazoles .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (molecular formula: C₂₁H₁₅N₃O₅S) has a higher molecular weight (~421.4 g/mol) compared to BTC-j (C₁₅H₁₄N₄O₂S; ~326.4 g/mol) .

- Electron-Withdrawing Effects : The nitro group at position 6 enhances electron-withdrawing properties, which could stabilize interactions with bacterial enzymes. In contrast, methoxy groups (electron-donating) may improve solubility and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.